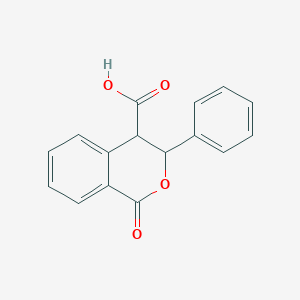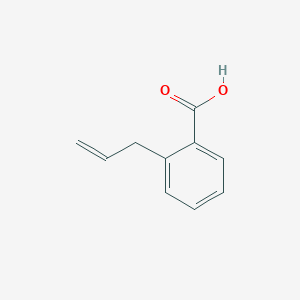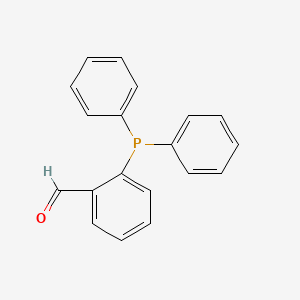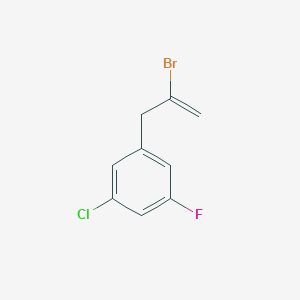
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, also known as 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, is a halogenated organic compound with a wide range of applications in the fields of scientific research and industrial production. 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene is a colorless liquid with a boiling point of 156-158 °C and a melting point of -45 °C. It is insoluble in water, but soluble in most organic solvents.
Aplicaciones Científicas De Investigación
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a solvent for the extraction of natural products.
Mecanismo De Acción
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is based on its ability to form halogen bonds with other molecules. Halogen bonds are weak, non-covalent interactions that form between a halogen atom and a lone pair of electrons on an electron-rich atom, such as oxygen or nitrogen. The halogen bonds formed by 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used to stabilize the structure of molecules, resulting in increased solubility and improved reactivity.
Biochemical and Physiological Effects
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is not known to have any direct biochemical or physiological effects. However, it has been shown to interact with certain enzymes, such as cytochrome P450, and this interaction can affect the metabolism of drugs and other substances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used as a reagent in the synthesis of pharmaceuticals, and the products of this synthesis can have direct biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also soluble in most organic solvents, making it easy to use in a variety of reaction conditions. The main limitation of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is its low boiling point, which can make it difficult to use in certain reaction conditions.
Direcciones Futuras
There are several potential future directions for the use of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene in scientific research. It could be used as a catalyst for the synthesis of polymers, or as a reagent in the synthesis of pharmaceuticals. It could also be used as a starting material for the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene could be used in the development of new drugs and drug delivery systems. Finally, it could be used as a solvent for the extraction of natural products, such as essential oils and fragrances.
Métodos De Síntesis
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be synthesized from a variety of starting materials. The most common method of synthesis is the condensation reaction of 3-chloro-5-fluorobenzaldehyde with 2-bromopropene in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by distillation.
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMYCWZWUMAYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373609 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene | |
CAS RN |
842140-29-8 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

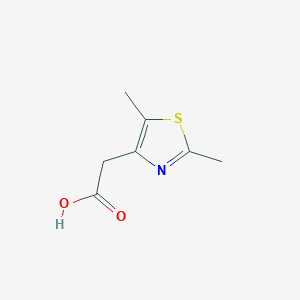
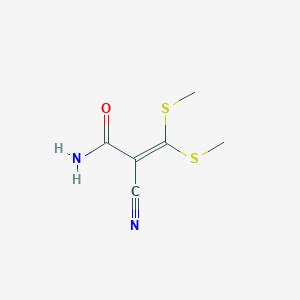
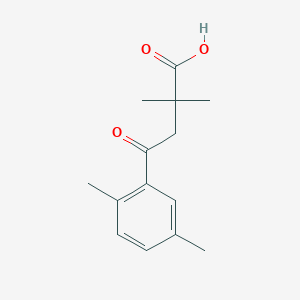



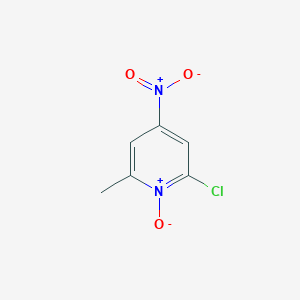

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)

